molecular formula C15H10Br2N2O2S B8503953 4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid

4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8503953
M. Wt: 442.1 g/mol
InChI Key: ULQNHDSIUMOMMR-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

Diphenyl ether (20 mL, 126 mmol) was added to 4-amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid (Description 48) (1.861 g, 4.21 mmol). The mixture was heated to 200° C. and stirred at 200° C. for 4 h. The mixture cooled to RT and was stirred overnight at RT. The mixture was then diluted with DCM and purified by chromatography on silica, eluting with a gradient of 0-40% ethyl acetate in cyclohexane, to give the title compound (1.0 g). LCMS (A) m/z: 399 [M+1]+, Rt 0.94 min (acidic).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(OC2C=CC=CC=2)C=CC=CC=1.[NH2:14][C:15]1[C:20](C(O)=O)=[C:19]([CH3:24])[N:18]=[C:17]2[S:25][C:26]([Br:35])=[C:27]([C:28]3[CH:33]=[CH:32][CH:31]=[C:30]([Br:34])[CH:29]=3)[C:16]=12>C(Cl)Cl>[Br:35][C:26]1[S:25][C:17]2[N:18]=[C:19]([CH3:24])[CH:20]=[C:15]([NH2:14])[C:16]=2[C:27]=1[C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([Br:34])[CH:29]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
1.861 g
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2C2=CC(=CC=C2)Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at 200° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture cooled to RT
STIRRING
Type
STIRRING
Details
was stirred overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-40% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C2=C(N=C(C=C2N)C)S1)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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